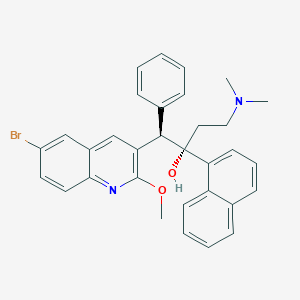

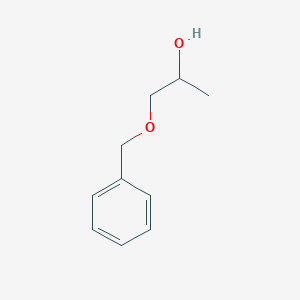

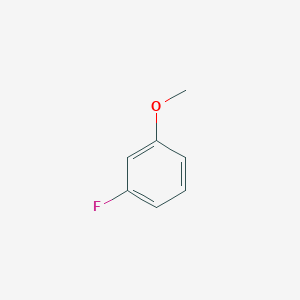

![molecular formula C33H24Br2N4 B032160 5-[4'-(二溴甲基)[1,1'-联苯]-2-基]-2-(三苯甲基)-2H-四唑 CAS No. 151052-34-5](/img/structure/B32160.png)

5-[4'-(二溴甲基)[1,1'-联苯]-2-基]-2-(三苯甲基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a tetrazole derivative, a class of compounds known for their versatility in various fields of chemistry due to their unique structural and electronic properties. Tetrazoles exhibit a broad spectrum of biological activities and are used in medicinal chemistry, material science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cyclization of nitriles under different conditions. Specific methods for the synthesis of 5-substituted 2-trityltetrazoles involve tritylation of tetrazole and its derivatives under phase-transfer catalysis, yielding the corresponding 5-substituted 2-trityltetrazoles. These compounds can serve various functions, including protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. Thermal transformations of these derivatives can lead to the formation of tetrazines or diphenylheptafulvenes, depending on the reaction conditions (Myznikov et al., 2002).

Molecular Structure Analysis

The crystal structure of similar tetrazole derivatives reveals that tetrazole rings tend to be planar, with significant dihedral angles observed between the tetrazole ring and attached phenyl rings, indicating no conjugation to the tetrazole groups. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (Zhao et al., 2013).

Chemical Reactions and Properties

5-Substituted 2-trityltetrazoles are reactive under various conditions. For example, their thermolysis in benzonitrile leads to the formation of tetrazines, while in dodecane, it results in the formation of diphenylheptafulvenes. These transformations showcase the chemical versatility of tetrazole derivatives and their potential for generating new compounds with unique properties (Myznikov et al., 2002).

科学研究应用

结构分析和合成: 郭喜旺和叶恒云(2007 年)的一项研究涉及合成一种密切相关的化合物,展示了四唑环与所连接的苯环之间的几何参数和二面角,提供了对其结构特征的见解 (Guo-xi Wang & Heng‐Yun Ye,2007).

晶体结构表征: 赵等人(2013 年)通过 X 射线衍射和赫希菲尔德表面分析对类似四唑衍生物的两种多晶型物进行了表征,揭示了由于 π···π 堆积相互作用的变化而导致的分子取向和原子间距离的差异 (J. Zhao 等,2013).

对接研究和晶体结构分析: Al-Hourani 等人(2015 年)的研究提供了四唑衍生物晶体结构的详细分析,并进行了分子对接研究以了解它们作为 COX-2 抑制剂的潜力,表明它们在设计抗炎剂中的相关性 (B. J. Al-Hourani 等,2015).

药理分析: Kamble 等人(2017 年)合成并分析了四唑化合物的药理特性,包括血管紧张素转换酶抑制、抗增殖和抗炎活性,突出了它们在药物化学中的潜力 (A. Kamble 等,2017).

新型类似物的合成: Shahbazi Mojarrad 等人(2011 年)报道了带有联苯-2'-四唑取代的 1,4-二氢吡啶衍生物的新型合成,旨在探索它们作为血管紧张素 II 受体和钙通道阻滞剂的双重活性,表明在心血管治疗应用中的潜力 (J. Shahbazi Mojarrad 等,2011).

属性

IUPAC Name |

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYIAGAGAAHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

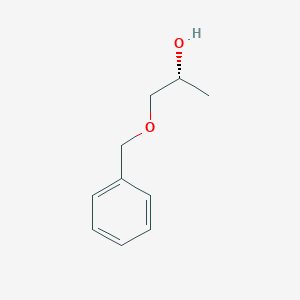

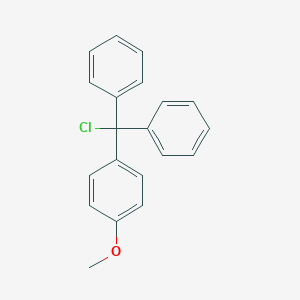

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)